4-(2-methylbutyl)phenyl (E)-3-[4-(hexyloxy)phenyl]-2-propenoate
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Overview
Description
“4-(2-methylbutyl)phenyl (E)-3-[4-(hexyloxy)phenyl]-2-propenoate” is a chemical compound with the CAS Number: 477860-02-9 and a linear formula of C26H34O3 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by its InChI code: 1S/C26H34O3/c1-4-6-7-8-19-28-24-14-9-22(10-15-24)13-18-26(27)29-25-16-11-23(12-17-25)20-21(3)5-2/h9-18,21H,4-8,19-20H2,1-3H3/b18-13+ . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.Physical And Chemical Properties Analysis
This compound has a molecular weight of 394.55 . It is a solid substance . More detailed physical and chemical properties, such as melting point, boiling point, or solubility, were not available in the search results.Scientific Research Applications
Plant Chemical Defense Mechanisms
Background: Diterpenoids play a crucial role in plant defense against herbivores. However, disrupting specific steps in their biosynthetic pathways often leads to autotoxicity, where the plant harms itself due to the accumulation of toxic metabolites.
Research Findings:- Silencing Cytochrome P450s : Researchers found that silencing two cytochrome P450 enzymes involved in diterpene biosynthesis (in wild tobacco, Nicotiana attenuata) resulted in severe autotoxicity symptoms. These symptoms were caused by noncontrolled hydroxylated diterpene derivatives that inhibited sphingolipid biosynthesis .
- Defensive Function : The same diterpenes that caused autotoxicity also served as potent defenses against herbivores. They achieved this by inhibiting herbivore sphingolipid biosynthesis after ingestion .
- Metabolic Regulation : By carefully regulating metabolic modifications, tobacco plants avoided self-toxicity while gaining effective herbivore defense mechanisms .
Hydroxylation Studies
Background: Hydroxylation is a critical chemical modification process in natural product biosynthesis.
Research Findings:- FTIR and 1H-NMR Studies : Researchers observed differences between hydrogenated achiral compounds and their deuterated counterparts. These differences were attributed to the affinity of the latter compounds toward hydroxylation induced by potassium bromide .
Aroma Compounds in Apples
Background: Understanding aroma compounds in fruits contributes to flavor enhancement and quality control.
Research Findings:- Apple Cultivars : In Red Delicious apples (but not in Granny Smith apples), novel 2-methyl-(2E)-butenyl esters were identified as biosynthetic products contributing to the aroma. These compounds play a role in fruit quality and sensory perception .
Safety and Hazards
According to the safety information available, this compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . The precautionary statements recommend avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and specific measures in case of ingestion or skin contact .
properties
IUPAC Name |
[4-(2-methylbutyl)phenyl] (E)-3-(4-hexoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O3/c1-4-6-7-8-19-28-24-14-9-22(10-15-24)13-18-26(27)29-25-16-11-23(12-17-25)20-21(3)5-2/h9-18,21H,4-8,19-20H2,1-3H3/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXRAWJQFHZHSI-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)CC(C)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)CC(C)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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